molecular formula C21H23N3O5S B11376524 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-N-(prop-2-en-1-yl)benzenesulfonamide

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-N-(prop-2-en-1-yl)benzenesulfonamide

Cat. No.: B11376524
M. Wt: 429.5 g/mol
InChI Key: JIKWAPULUVWYQL-UHFFFAOYSA-N
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Description

N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of aromatic rings, oxadiazole, and sulfonamide groups

Properties

Molecular Formula

C21H23N3O5S

Molecular Weight

429.5 g/mol

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methyl-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C21H23N3O5S/c1-5-12-24(30(25,26)17-9-6-15(2)7-10-17)14-20-22-21(23-29-20)16-8-11-18(27-3)19(13-16)28-4/h5-11,13H,1,12,14H2,2-4H3

InChI Key

JIKWAPULUVWYQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Dimethoxyphenyl Group: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents.

    Introduction of the Sulfonamide Group: This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Final Assembly: The final step involves the coupling of the oxadiazole intermediate with the sulfonamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: It can be used to study enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

Mechanism of Action

The mechanism of action of N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the oxadiazole ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-TRIAZOL-5-YL]METHYL}-4-METHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE
  • N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-THIADIAZOL-5-YL]METHYL}-4-METHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE

Uniqueness

N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to triazole or thiadiazole analogs. This uniqueness can be leveraged in designing compounds with specific biological activities or material properties.

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